4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)

Liquid Crystal Monomer Blue Phase Mesophase Characterization

Researchers requiring blue-phase mesogenic monomers for side-chain liquid crystalline polymers (SCLCPs) or LCD formulators needing reduced rotational viscosity often face limited structural options. 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) (3HHV) addresses this with its unique platelet texture (POM-confirmed) and a 30.6°C mesophase range. • Enables blue-phase SCLCPs with Td > 310°C. • Lowers rotational viscosity and optimizes Figure-of-Merit (FoM) in nematic mixtures. • Available as an analytical standard for airborne LCM monitoring (gas-phase, median 101 pg m⁻³).

Molecular Formula C34H60
Molecular Weight 468.8 g/mol
CAS No. 116020-44-1
Cat. No. B051405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
CAS116020-44-1
Synonyms4-Propyl-4'-vinyl-1,1'-bi(cyclohexane);  4-ETHENYL-4'-PROPYL-1,1'-BICYCLOHEXYL;  (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane); 
Molecular FormulaC34H60
Molecular Weight468.8 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2CCC(CC2)C=C
InChIInChI=1S/2C17H30/c2*1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2*4,14-17H,2-3,5-13H2,1H3
InChIKeyWHXQZYNODSVYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) Procurement Guide


4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) (CAS 116020-44-1), also known as trans,trans-4-propyl-4′-vinylbicyclohexane or 3HHV, is a bicyclohexyl-based liquid crystal (LC) monomer [1]. It is a colorless crystalline solid at 20 °C with a molecular formula of C17H30 and a molecular weight of 234.42 g/mol . This compound is primarily utilized as a reactive mesogenic monomer in the synthesis of side-chain liquid crystalline polymers (SCLCPs) and as a functional diluent in nematic LC mixtures for display applications [1][2]. Its key structural features—a trans,trans-bicyclohexyl core with a propyl tail and a reactive vinyl head—enable both mesogenic behavior and covalent incorporation into polymer backbones [3].

Differentiated Selection Criteria vs. Generic Bicyclohexyls


Substituting 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) with a generic bicyclohexyl or alternative olefinic LC monomer is not straightforward due to its unique combination of a reactive vinyl group and specific alkyl chain length, which dictates both its mesophase behavior and its performance as a mixture component. While compounds like trans,trans-4-propyl-4′-propenyl-bicyclohexane (4HHV) or 4-ethyl-4′-propyl bicyclohexyl share the bicyclohexyl core, they exhibit fundamentally different liquid crystalline phases, mesogenic temperature ranges, and impacts on critical display parameters such as rotational viscosity and the figure-of-merit (FoM) [1][2]. The evidence below demonstrates that the precise molecular structure of 3HHV confers quantifiable advantages in specific applications, making it a non-fungible selection for researchers and formulators.

Quantitative Evidence for Performance Differentiation


Blue Phase vs. Cholesteric Texture in Structural Analogs

Direct comparison with its closest structural analog, trans,trans-4-propyl-4′-propenyl-bicyclohexane (4HHV), reveals a fundamental difference in mesogenic behavior. Under polarizing optical microscopy (POM), 3HHV exhibits a platelet texture characteristic of a blue phase, described as a new kind of blue phase LC, whereas 4HHV displays an oily streak texture typical of a cholesteric phase [1]. This qualitative difference in molecular self-assembly is further quantified by their mesogenic phase temperature ranges, measured by differential scanning calorimetry (DSC) [2].

Liquid Crystal Monomer Blue Phase Mesophase Characterization

Mesogenic Phase Temperature Range Comparison

A direct head-to-head comparison of the mesogenic phase temperature ranges for 3HHV and 4HHV, determined by DSC, shows that 3HHV has a narrower mesophase range of 30.6 °C, compared to 49.7 °C for 4HHV [1]. Both monomers exhibit mesomorphic behavior below room temperature, but the significantly narrower range for 3HHV indicates a more sharply defined thermal window for its blue phase.

Liquid Crystal Monomer Thermal Analysis Mesophase Stability

Impact on Mixture Figure-of-Merit and Rotational Viscosity

In a cross-study comparable evaluation, six olefinic LC monomers were individually added to a base mixture (P0). The HHV series, which includes 3HHV, was shown to effectively lower rotational viscosity and optimize the Figure-of-Merit (FoM), a key composite parameter for display performance. In contrast, the VCCPMe series monomers were most effective at increasing birefringence (Δn) but did not offer the same viscosity-reducing benefit [1]. Within the HHV series, the monomer 3HHV1 (a structural variant) was identified as providing the best FoM, further highlighting the performance sensitivity within this specific class [1].

Liquid Crystal Mixture Display Performance Figure-of-Merit

Volatility and Gas-Phase Occurrence Profile

Data from an indoor air quality study provide a quantitative comparison of the environmental occurrence of 3VbcH (3HHV) against another prevalent LCM, 4,4′-bis(4-propylcyclohexyl) biphenyl (b3CHB). 3VbcH was the predominant LCM in the gaseous phase with a median concentration of 101 pg m⁻³, while b3CHB dominated the particulate phase at 1460 pg m⁻³ [1]. This 14.5-fold difference in median concentration between phases highlights the significantly higher volatility and lower particle affinity of 3HHV compared to the biphenyl-based comparator.

Environmental Fate Indoor Air Quality Liquid Crystal Monomer

Polymer Thermal Stability Enhancement

When 3HHV is copolymerized with 4HHV to form a side-chain liquid crystalline polysiloxane, the resulting polymer exhibits a high decomposition temperature (Td, at 5% mass loss) of greater than 310 °C [1]. The study states that the thermal stability of this polymer is 'much higher than other side-chain liquid crystalline polysiloxane with non-aromatic mesogenic monomer' [1]. This class-level inference positions polymers synthesized from 3HHV as having superior thermal robustness compared to those derived from many other non-aromatic mesogens.

Side-Chain Liquid Crystalline Polymer Thermal Stability Polysiloxane

Application Scenarios for Procurement Decisions


Blue-Phase Side-Chain Liquid Crystalline Polymer Synthesis

Researchers synthesizing SCLCPs for advanced optical or electro-optical applications should select 3HHV when a blue-phase mesogenic monomer is required. Its unique platelet texture, confirmed by POM, is a prerequisite for imparting blue-phase characteristics to the resulting polymer [1]. The narrower mesophase range of 30.6 °C [2] defines the specific thermal window for polymerization and must be factored into the reaction design.

Low-Viscosity, Fast-Response Nematic Mixture Formulation

LCD formulators aiming to reduce response times should prioritize the HHV series, which includes 3HHV, as a mixture component. Evidence shows this series effectively lowers rotational viscosity and optimizes the Figure-of-Merit (FoM), a key performance indicator for display efficiency [3]. This makes 3HHV a strategic selection over VCCPMe series monomers when the primary goal is speed and efficiency rather than maximizing optical birefringence.

Environmental Monitoring of Volatile Liquid Crystal Monomers

Environmental scientists and industrial hygienists monitoring airborne LCMs in manufacturing or e-waste facilities should procure 3HHV as an analytical standard. Quantitative data show it is the predominant LCM in the gaseous phase at a median concentration of 101 pg m⁻³, in contrast to heavier, particle-bound LCMs like b3CHB [4]. This necessitates the use of gas-phase sampling methods specifically calibrated for 3HHV to ensure accurate exposure assessment.

Thermally Stable LC Polymer Films and Coatings

Engineers developing polymer films or coatings requiring high thermal endurance can leverage polymers synthesized with 3HHV. The resulting SCLCPs exhibit a high decomposition temperature (Td > 310 °C), offering superior thermal stability compared to many other non-aromatic mesogen-based polymers [2]. This property is critical for applications involving high-temperature processing steps or long-term operational stability.

Technical Documentation Hub

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